Bis(dimethylamino)methylvinylsilane
Overview
Description
Synthesis Analysis
The synthesis of bis(dimethylamino)methylvinylsilane and related compounds involves multiple steps, including the use of bis(pentacoordinate) silicon compounds and reactions with acyl chlorides or via condensation with acidic α-hydrogen carbon compounds. These methods demonstrate the versatility and potential of bis(dimethylamino)methylvinylsilane as a building block for fluorinated compounds and for the preparation of a variety of functionalized molecules (Xu et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of bis(dimethylamino)methylvinylsilane derivatives reveals complex coordination geometries, such as those found in triorganotin cations stabilized by intramolecular Sn-N coordination. These studies highlight the structural diversity achievable with silicon-based compounds and provide insight into their potential reactivity and applications (Koten et al., 1978).
Chemical Reactions and Properties
Chemical reactions involving bis(dimethylamino)methylvinylsilane derivatives showcase their reactivity, particularly in the formation of cyclophane-shaped molecules through dehydrocondensation reactions and their utility in constructing complex molecular architectures with unique luminescent properties (Saeki et al., 2003). Additionally, reactions with internal olefins highlight the terminal selectivity and potential for remote hydrofunctionalization, offering a new strategy for synthesizing high-value compounds with precise control over the placement of functional groups (Obligacion & Chirik, 2013).
Physical Properties Analysis
The physical properties of bis(dimethylamino)methylvinylsilane derivatives, such as those derived from oxysilane polymers, underscore their potential utility in materials science. These polymers exhibit diverse thermal properties, making them suitable for various applications, from coatings to advanced materials with specific thermal requirements (Pittman et al., 1976).
Chemical Properties Analysis
The chemical properties of bis(dimethylamino)methylvinylsilane and its derivatives, such as their ability to participate in hydroboration reactions with high activity and selectivity, illustrate their potential as reagents in organic synthesis. These properties enable the synthesis of complex molecules, including those with challenging sterically hindered substrates, showcasing the broad utility of these compounds in synthetic chemistry (Obligacion & Chirik, 2013).
Scientific Research Applications
High Temperature Elastomers
- Scientific Field : Polymer Science and Engineering .
- Application Summary : Bis(dimethylamino)methylvinylsilane is used in the synthesis of vinyl substituted silphenylene siloxane polymers, which are high molecular weight materials . These polymers are known for their high temperature stability and are being developed as fire retardant elastomers .
- Methods of Application : The synthesis involves cross-linking of a small fraction of vinyl groups by hydrosilylation . The bulk of vinyl groups cross-links thermally at temperatures above 230°C .
- Results : The materials are completely amorphous with glass transition temperatures between –60°C and –86°C. All polymers degrade thermally only above 500°C under both oxidative or inert atmosphere . The char yields at 900°C increase with increasing vinyl content from 30 percent up to almost 70 percent .
Photophysics Tuning
- Scientific Field : Photophysics .
- Application Summary : Bis(dimethylamino)methylvinylsilane is used in the synthesis of two-arm bis[(dimethylamino)styryl]benzene derivatives . These derivatives are used for tuning photophysical properties .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Bis(dimethylamino)methylvinylsilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRXZHKWFHIBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C=C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065428 | |
Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Pfaltz and Bauer MSDS] | |
Record name | Bis(dimethylamino)methylvinylsilane | |
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URL | https://haz-map.com/Agents/20342 | |
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Product Name |
Bis(dimethylamino)methylvinylsilane | |
CAS RN |
13368-45-1 | |
Record name | 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13368-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(dimethylamino)methylvinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(dimethylamino)methylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BIS(DIMETHYLAMINO)METHYLVINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5AZ84GD2 | |
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Citations
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